1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)ethan-1-one
Description
1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)ethan-1-one is a heterocyclic compound featuring a 1,2,4-triazole ring. The presence of the triazole ring, which contains three nitrogen atoms, allows for the formation of hydrogen bonds, enhancing the compound’s pharmacokinetic and pharmacological properties .
Properties
IUPAC Name |
1-(5-amino-3-phenyl-1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-7(15)14-10(11)12-9(13-14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZXLAVNQAOTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of aminoguanidine hydrochloride with phenylacetic acid under microwave irradiation . This method is advantageous due to its efficiency and the high yield of the desired product. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)ethan-1-one undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, leading to the inhibition of their activity . For instance, in cancer cells, the compound has been shown to inhibit the aromatase enzyme, which is involved in estrogen synthesis, thereby reducing the proliferation of estrogen-dependent cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)ethan-1-one can be compared with other triazole derivatives, such as:
1,2,3-Triazoles: These compounds also exhibit significant biological activities but differ in their ring structure and reactivity.
1,2,4-Triazole derivatives: Similar compounds include 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones. These derivatives share similar pharmacological properties but differ in their specific applications and potency.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and selectivity .
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